2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide
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Description
2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis Pathways and Structural Characterizations
Enamino Acids and Pyrrole Derivatives : Enamino acids derived from 1,2-dimethylaminomethylene- or 1,2-hydroxymethylene-carbonyl compounds and amino acids undergo decarboxylative cyclisation to form pyrroles and other fused pyrroles, indicating a method for the synthesis of complex heterocyclic systems (Gabbutt et al., 2002).
Cyanoacetamide in Heterocyclic Chemistry : Cyanoacetamide serves as a precursor for the synthesis of various heterocycles, demonstrating the importance of cyano functional groups in developing pharmacologically relevant structures (Bialy & Gouda, 2011).
X-Ray Diffraction Studies : X-ray diffraction techniques have been used to determine the crystal and molecular structure of compounds similar to the query, providing insights into their geometric and electronic structures, which are crucial for understanding their reactivity and potential applications (Duchamp et al., 1983).
Potential Applications
Heterocyclic Systems : The synthesis and transformations of compounds with cyano and enamide groups lead to the creation of multifunctional heterocyclic systems. These compounds are essential for pharmaceutical research and material science, indicating a wide range of potential applications (Pizzioli et al., 1998).
Antimicrobial Activity : Some derivatives of cyanoacetamide and similar compounds exhibit antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Abu-Melha, 2013).
Properties
IUPAC Name |
2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-4-7-21-13(2)8-15(14(21)3)9-16(10-19)17(23)20-11-18(12-22)5-6-18/h8-9,22H,4-7,11-12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUIYVUUMZZKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NCC2(CC2)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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